molecular formula C20H19N3O3S B2533431 (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351664-26-0

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2533431
CAS No.: 1351664-26-0
M. Wt: 381.45
InChI Key: UERQYMAXCZKXQE-VAWYXSNFSA-N
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Description

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both the oxadiazole and azetidine rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Introduction of the azetidine ring:

    Styrylsulfonyl group addition: The styrylsulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and azetidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-benzyl-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-27(25,12-11-16-7-3-1-4-8-16)23-14-18(15-23)20-21-19(22-26-20)13-17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQYMAXCZKXQE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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